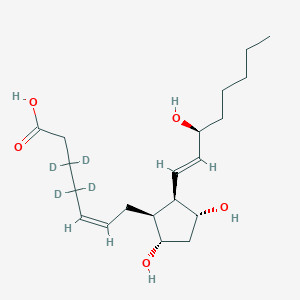

8-Iso-PGF2a-d4

説明

特性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-FLRLWOSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Iso-PGF2α-d4: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-iso-prostaglandin F2α-d4 (8-Iso-PGF2α-d4), a critical tool in the study of oxidative stress. This document details its identity, function, and application, with a focus on its use as an internal standard for the quantification of its endogenous, non-deuterated counterpart, 8-iso-prostaglandin F2α (8-iso-PGF2α). Furthermore, this guide outlines the physiological and pathological roles of 8-iso-PGF2α, a key biomarker of lipid peroxidation.

Core Concepts: Understanding 8-Iso-PGF2α-d4 and its Significance

8-Iso-PGF2α-d4 is a deuterated form of 8-iso-PGF2α, an isoprostane produced through the non-enzymatic peroxidation of arachidonic acid within membrane phospholipids.[1] Its primary and crucial function in a research setting is to serve as an internal standard for the accurate quantification of 8-iso-PGF2α in biological samples, such as plasma and urine, using mass spectrometry techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard like 8-Iso-PGF2α-d4 is considered the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the precision and accuracy of the measurement.[3][4]

The Function of 8-iso-PGF2α: A Key Biomarker of Oxidative Stress

8-iso-PGF2α is widely recognized as one of the most reliable and sensitive biomarkers of in vivo lipid peroxidation and oxidative stress.[5] Elevated levels of 8-iso-PGF2α are associated with a range of pathological conditions, including cardiovascular diseases, diabetes, neurodegenerative disorders, and certain types of cancer.[5][6][7][8]

Functionally, 8-iso-PGF2α is a potent biological mediator that exerts its effects through various signaling pathways. It is a vasoconstrictor and can induce platelet aggregation, contributing to the pathophysiology of vascular disorders.[5][7] These effects are primarily mediated through its interaction with thromboxane A2 receptors.

Signaling Pathway of 8-iso-PGF2α

The following diagram illustrates the generalized signaling pathway initiated by 8-iso-PGF2α, leading to physiological responses such as vasoconstriction and platelet aggregation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kb.osu.edu [kb.osu.edu]

- 5. 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Relationship Between 8-iso-prostaglandin-F2α and Predicted 10-Year Cardiovascular Risk in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-Iso-PGF2α-d4 in Oxidative Stress Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the deuterated isoprostane, 8-iso-prostaglandin F2α-d4 (8-iso-PGF2α-d4), in the accurate quantification of 8-iso-prostaglandin F2α (8-iso-PGF2α), a key biomarker of in vivo oxidative stress. This document details the underlying principles, experimental methodologies, and data interpretation relevant to utilizing 8-iso-PGF2α-d4 as an internal standard in mass spectrometry-based analyses.

Introduction: The Significance of 8-iso-PGF2α in Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of a wide array of human diseases, including cardiovascular diseases, neurodegenerative disorders, and diabetes. The non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid gives rise to a series of prostaglandin-like compounds known as F2-isoprostanes. Among these, 8-iso-PGF2α has emerged as one of the most reliable and sensitive biomarkers for assessing lipid peroxidation and in vivo oxidative stress.[1][2] Its chemical stability and presence in various biological fluids make it an ideal target for measurement.

Accurate quantification of endogenous 8-iso-PGF2α is paramount for understanding the extent of oxidative damage in various pathological conditions and for evaluating the efficacy of antioxidant therapies. However, the analysis of 8-iso-PGF2α in complex biological matrices is challenging due to potential sample loss during extraction and variability in instrument response.[3] To overcome these analytical hurdles, the use of a stable isotope-labeled internal standard is essential.

8-iso-PGF2α-d4: The Gold Standard Internal Standard

8-iso-PGF2α-d4 is a deuterated analog of 8-iso-PGF2α, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling renders it chemically identical to the endogenous analyte in terms of its physicochemical properties, such as polarity, solubility, and chromatographic retention time.[4] However, its increased mass allows it to be distinguished from the unlabeled 8-iso-PGF2α by a mass spectrometer.[5]

By adding a known amount of 8-iso-PGF2α-d4 to a biological sample at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer as the endogenous 8-iso-PGF2α.[3] Therefore, the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard provides a highly accurate and precise measure of the true concentration of 8-iso-PGF2α in the original sample, correcting for any variations during the analytical workflow.

Quantitative Data Presentation

The following tables summarize representative quantitative data for 8-iso-PGF2α levels in various human biological matrices under different physiological and pathological conditions, as measured by mass spectrometry using 8-iso-PGF2α-d4 as an internal standard.

Table 1: 8-iso-PGF2α Levels in Human Plasma

| Condition | Concentration (pg/mL) | Reference(s) |

| Healthy Volunteers | ~150 (total) | [6] |

| Type 2 Diabetes Mellitus | 2719.38 ± 1864.68 | [7] |

| Non-Diabetic Control | 951.45 ± 669.44 | [7] |

Table 2: 8-iso-PGF2α Levels in Human Urine

| Condition | Concentration (ng/mg creatinine or pmol/mmol creatinine) | Reference(s) |

| Healthy Non-Smokers | 0.25 ± 0.15 µg/g creatinine | [8] |

| Smokers | 0.53 ± 0.37 µg/g creatinine | [8] |

| Coronary Heart Disease Patients | 139 (93–231) pmol/mmol creatinine | [9] |

| Healthy Controls (CHD Study) | 77 (61–101) pmol/mmol creatinine | [9] |

| Coronary Artery Disease (Significant) | 9.2 ng/mg | [10] |

| Minimal/Normal Coronary Arteries | 6.0 ng/mg | [10] |

| Pediatric Patients with Type 1 Diabetes | 172 ± 61 pg/mg creatinine | [11] |

| Healthy Pediatric Controls | 142 ± 37 pg/mg creatinine | [11] |

Table 3: 8-iso-PGF2α Levels in Other Human Biological Fluids

| Biological Fluid | Condition | Concentration | Reference(s) | |---|---|---| | Bronchoalveolar Lavage (BAL) Fluid | Sarcoidosis Patients | 220.6 (133.6–403.3) pg/mL |[12] | | Bronchoalveolar Lavage (BAL) Fluid | Idiopathic Pulmonary Fibrosis (IPF) Patients | 74.87 (62.23–115.1) pg/mL |[12] | | Saliva | Healthy Subjects (for calibration curve) | Calibration range: 25–329 ng/L |[4] | | Cerebrospinal Fluid (CSF) | Neurodegenerative Disorders & Cognitively Normal Elderly | Lower limit of quantification: 2.5 pg/mL |[13] |

Experimental Protocols

The following are detailed methodologies for the quantification of 8-iso-PGF2α in biological samples using 8-iso-PGF2α-d4.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This protocol is adapted from established methods for the purification of isoprostanes from urine.[8][14]

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and then centrifuge at 3,500 x g for 3 minutes to remove any particulate matter.

-

Internal Standard Spiking: To a 2.5 mL aliquot of the urine supernatant, add a known amount (e.g., 10 ng) of 8-iso-PGF2α-d4 solution.

-

Dilution and Acidification: Add 2 mL of 50 mM Tris-HCl buffer (pH 6.0) and 750 µL of methanol to the sample. Acidify the sample to approximately pH 3 by adding a suitable acid (e.g., formic acid).

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of acidified water (pH 3).

-

Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of acidified water (pH 3) to remove polar impurities, followed by a wash with 2 mL of a non-polar solvent like hexane to remove non-polar, non-acidic impurities.

-

Elution: Elute the 8-iso-PGF2α and 8-iso-PGF2α-d4 from the cartridge using 2 mL of a suitable organic solvent, such as ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the LC-MS/MS mobile phase for analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma

This protocol is based on a phase separation liquid-liquid extraction method.[15]

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Internal Standard Spiking: To 1 mL of plasma, add a known amount of 8-iso-PGF2α-d4 working solution.

-

Protein Precipitation and Phase Separation: Add 0.5 g of anhydrous NaCl and vortex for 5 minutes. Add 2 mL of an extraction solvent (e.g., ethyl acetate) and vortex for another 5 minutes.

-

Centrifugation: Centrifuge the sample at 6,500 rpm for 10 minutes to separate the layers.

-

Supernatant Collection: Carefully transfer the upper organic supernatant to a clean tube.

-

Repeat Extraction: Repeat the extraction process with another 2 mL of the extraction solvent to maximize recovery. Combine the supernatants.

-

Drying and Reconstitution: Evaporate the combined supernatants to dryness under a stream of nitrogen at 45°C. Reconstitute the residue in the LC-MS/MS mobile phase.

LC-MS/MS Analysis

The following are typical parameters for the analysis of 8-iso-PGF2α and its deuterated internal standard.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY C18, 150 mm x 2.1 mm, 1.8 µm particle size).[12]

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: 0.1% acetic acid in a mixture of methanol and acetonitrile (1:1, v/v).

-

Gradient: A suitable gradient to separate 8-iso-PGF2α from its isomers.

-

Flow Rate: 0.65 mL/min.[12]

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Heated Electrospray Ionization (HESI) in negative ion mode.[15]

-

Selected Reaction Monitoring (SRM) Transitions:

-

Instrument Parameters (example):

-

Calibration and Quantification

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a biological matrix (e.g., pooled control urine or plasma) with known concentrations of 8-iso-PGF2α. Add a constant amount of 8-iso-PGF2α-d4 to each calibrator.[4]

-

Calibration Curve: Process the calibration standards alongside the unknown samples. Construct a calibration curve by plotting the ratio of the peak area of 8-iso-PGF2α to the peak area of 8-iso-PGF2α-d4 against the known concentration of 8-iso-PGF2α.

-

Quantification of Unknown Samples: Determine the concentration of 8-iso-PGF2α in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathways of 8-iso-PGF2α

8-iso-PGF2α exerts its biological effects primarily through the activation of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events leading to various physiological responses, including vasoconstriction and platelet aggregation.[2][16][17]

Caption: Signaling pathway of 8-iso-PGF2α-mediated cellular responses.

Experimental Workflow for 8-iso-PGF2α Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of 8-iso-PGF2α in biological samples using 8-iso-PGF2α-d4 as an internal standard.

Caption: Experimental workflow for 8-iso-PGF2α quantification.

Conclusion

The use of 8-iso-PGF2α-d4 as an internal standard is indispensable for the accurate and precise quantification of 8-iso-PGF2α in oxidative stress research. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures reliable data that can be confidently used to assess the role of oxidative stress in disease and to evaluate the efficacy of therapeutic interventions. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively incorporate this powerful analytical tool into their studies.

References

- 1. A novel mechanism for vasoconstrictor action of 8-isoprostaglandin F2 alpha on retinal vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. dmbj.org.rs [dmbj.org.rs]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The Activity of Serum 8-Iso-Prostaglandin F2α as Oxidative Stress Marker in Patients with Diabetes Mellitus Type 2 and Associated Dyslipidemic Hyperglycemia [scirp.org]

- 8. sketchviz.com [sketchviz.com]

- 9. youtube.com [youtube.com]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 13. Simultaneous HPLC-MS-MS quantification of 8-iso-PGF2α and 8,12-iso-iPF2α in CSF and brain tissue samples with on-line cleanup - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vasoconstrictor effects of iso-prostaglandin F2alpha type-III (8-iso-prostaglandin F2alpha) on human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 8-iso-PGF2α-d4 as an Internal Standard for Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of 8-iso-Prostaglandin F2α-d4 (8-iso-PGF2α-d4) as a stable isotope-labeled internal standard for the accurate quantification of 8-iso-PGF2α, a critical biomarker for oxidative stress, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Role of 8-iso-PGF2α and the Need for a Gold-Standard Internal Standard

8-iso-Prostaglandin F2α (also known as 15-F2t-Isoprostane) is a prostaglandin-like compound produced from the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1][2][3] Its levels in biological matrices are considered one of the most reliable indices of oxidative stress in vivo.[4] Elevated concentrations of 8-iso-PGF2α are linked to a variety of conditions, including cardiovascular, pulmonary, and neurological disorders, making its precise measurement crucial in both clinical research and drug development.[5][6]

Quantitative analysis by mass spectrometry is the gold standard for bioanalysis due to its high selectivity and sensitivity. However, the accuracy of LC-MS/MS methods can be compromised by variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[7][8] To correct for these variables, a suitable internal standard (IS) is essential.

8-iso-PGF2α-d4 is the ideal internal standard for this application. As a deuterated isotopologue of the target analyte, it is chemically and physically almost identical, ensuring it behaves similarly during extraction, chromatography, and ionization.[2][7] Its key difference is a 4 Dalton mass increase, allowing the mass spectrometer to differentiate it from the endogenous analyte. By adding a known quantity of 8-iso-PGF2α-d4 to each sample at the beginning of the workflow, this stable isotope dilution method enables highly accurate and precise quantification.[7]

Quantitative Data for Mass Spectrometry

The quantification of 8-iso-PGF2α is typically performed using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The instrument is set to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard. Heated electrospray ionization (HESI) in negative ion mode is commonly used.[7][8]

Below is a summary of the canonical mass spectrometry parameters. Note that specific values for voltages and temperatures should be optimized for the specific instrument in use.

| Parameter | 8-iso-PGF2α (Analyte) | 8-iso-PGF2α-d4 (Internal Standard) | Reference(s) |

| Formula | C₂₀H₃₄O₅ | C₂₀H₃₀D₄O₅ | [2][6] |

| Exact Mass | ~354.2 g/mol | ~358.3 g/mol | [2][6] |

| Precursor Ion (Q1) | m/z 353.2 | m/z 357.2 | [1][7] |

| Product Ion (Q3) | m/z 193.1 | m/z 197.2 | [1][7] |

| Ionization Mode | Negative Ion Electrospray (ESI-) | Negative Ion Electrospray (ESI-) | [1] |

| Collision Energy (CE) | ~28 to -36 V (instrument dependent) | ~28 to -36 V (instrument dependent) | [1][7] |

Experimental Protocols

A robust and reproducible protocol is critical for the reliable measurement of 8-iso-PGF2α. The following sections detail a typical workflow from sample preparation to analysis.

-

Stock Solutions: Prepare individual stock solutions of 8-iso-PGF2α and 8-iso-PGF2α-d4 (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or methyl acetate.[7][8][9] Store at -20°C or lower.

-

Working Solutions:

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of 8-iso-PGF2α-d4 by diluting the stock solution. The final concentration should be chosen to yield a robust signal in the analytical matrix (e.g., 15 ng/mL).[9]

-

Calibration Curve Standards: Serially dilute the 8-iso-PGF2α stock solution to create a series of working solutions for the calibration curve. These will be used to spike a surrogate matrix (e.g., PBS buffer or stripped plasma) to generate calibrators across the desired concentration range (e.g., 25–1000 pg/mL).[1][7]

-

Solid-phase extraction is a common and effective method for extracting and concentrating F2-isoprostanes from complex biological matrices like plasma, urine, or tissue homogenates.[4][10] Polymeric sorbents are often used for their high and reproducible recoveries.[10]

-

Sample Pre-treatment: Thaw biological samples (e.g., 500 µL plasma) on ice.

-

Internal Standard Spiking: Add a precise volume of the 8-iso-PGF2α-d4 IS working solution to every sample, calibrator, and quality control (QC) sample. Vortex briefly.

-

SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., a polymeric weak anion-exchange or reversed-phase cartridge) sequentially with methanol and then an equilibration buffer (e.g., pH 3 water).[4]

-

Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances. A typical wash sequence might include an aqueous buffer followed by a non-polar organic solvent like hexane or heptane.[4]

-

Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as ethyl acetate or methanol.[11]

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.[11]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used to separate 8-iso-PGF2α from its isomers.[1][11] Chromatographic separation is crucial as many isomers have the same mass and fragmentation patterns.[1][12]

-

Mobile Phases: A gradient elution is performed using a combination of an aqueous mobile phase (e.g., 0.1% formic or acetic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol).[11][13]

-

Flow Rate: Typical flow rates are in the range of 0.3-0.6 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Use a heated electrospray ionization (HESI) source in negative ion mode.

-

Detection: Set the mass spectrometer to monitor the specific MRM transitions for 8-iso-PGF2α (m/z 353.2 → 193.1) and 8-iso-PGF2α-d4 (m/z 357.2 → 197.2).

-

Data Acquisition: Record the chromatograms for both transitions. The analyte and internal standard should co-elute.[1]

-

Data Analysis and Interpretation

-

Integration: Integrate the peak areas for both the 8-iso-PGF2α and 8-iso-PGF2α-d4 chromatograms.

-

Calibration Curve: For the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS). Plot this ratio against the known concentration of each calibrator to generate a linear regression curve.

-

Quantification: For the unknown samples, calculate the peak area ratio and use the equation from the calibration curve to determine the concentration of 8-iso-PGF2α. The use of the internal standard corrects for any analyte loss during sample processing and for any variability in instrument performance.

Biological Context: The 8-iso-PGF2α Signaling Pathway

8-iso-PGF2α is not merely a passive biomarker; it is a biologically active molecule that can exert potent physiological effects, primarily by acting as an agonist for the thromboxane A2 receptor (TP receptor).[6][14] This interaction can lead to vasoconstriction and platelet aggregation, linking oxidative stress directly to pathophysiological outcomes in the vasculature.

This guide outlines the fundamental principles and a practical framework for the use of 8-iso-PGF2α-d4 in quantitative bioanalysis. Adherence to these methodologies will enable researchers to achieve the highest level of accuracy and precision in measuring this key biomarker of oxidative stress.

References

- 1. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Human Metabolome Database: Showing metabocard for 8-Isoprostaglandin F2a (HMDB0005083) [hmdb.ca]

- 4. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dmbj.org.rs [dmbj.org.rs]

- 8. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 12. sciex.com [sciex.com]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

biological significance of measuring 8-iso-PGF2α

An In-depth Technical Guide to the Biological Significance of Measuring 8-iso-PGF2α

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso-prostaglandin F2α (8-iso-PGF2α) is a prostaglandin-like compound that is considered a gold-standard biomarker for assessing oxidative stress and lipid peroxidation in vivo.[1][2] Unlike enzymatically produced prostaglandins, 8-iso-PGF2α is primarily generated from the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[3] Its stability and presence in various biological fluids make it a reliable and non-invasive tool for researchers and clinicians. This guide provides a comprehensive overview of the , including its formation, signaling pathways, clinical relevance in various diseases, and detailed methodologies for its quantification.

Formation and Chemical Nature

8-iso-PGF2α is a member of the F2-isoprostane class of eicosanoids.[4] Its formation is initiated by the attack of reactive oxygen species (ROS) on arachidonic acid, which is commonly esterified in cell membrane phospholipids. This process is independent of the cyclooxygenase (COX) enzymes that are responsible for the synthesis of classical prostaglandins.[4] However, it is important to note that under certain inflammatory conditions, prostaglandin-endoperoxide synthases (PGHSs) can also contribute to 8-iso-PGF2α formation.[1][2]

To distinguish between the chemical (oxidative stress-related) and enzymatic (inflammation-related) sources of 8-iso-PGF2α, the ratio of 8-iso-PGF2α to prostaglandin F2α (PGF2α) can be a valuable tool.[1][2][5] A higher ratio suggests a greater contribution from chemical lipid peroxidation.[1][2]

Signaling Pathways and Biological Effects

8-iso-PGF2α exerts its biological effects primarily by acting as a ligand for the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.[6] Activation of the TP receptor can initiate a cascade of downstream signaling events, leading to various physiological and pathophysiological responses.

Key biological effects of 8-iso-PGF2α include:

-

Vasoconstriction: It is a potent vasoconstrictor, which can contribute to hypertension and reduced blood flow.[7]

-

Platelet Aggregation: It can promote platelet aggregation, potentially leading to thrombosis.

-

Inflammation: Although a marker of oxidative stress, it can also contribute to inflammatory processes.

-

Airway Constriction: In the respiratory system, it can cause bronchoconstriction.

-

Cell Growth and Proliferation: It has been implicated in the proliferation of vascular smooth muscle cells.[7]

Clinical Significance in Disease

Elevated levels of 8-iso-PGF2α have been associated with a wide range of human diseases, making it a valuable biomarker for disease risk assessment, diagnosis, and monitoring therapeutic interventions.

Cardiovascular Diseases

Numerous studies have demonstrated a strong association between increased 8-iso-PGF2α levels and cardiovascular diseases.[8][9][10]

-

Atherosclerosis: 8-iso-PGF2α is implicated in the oxidative modification of LDL cholesterol, a key event in the formation of atherosclerotic plaques.[8][11]

-

Coronary Artery Disease (CAD): Patients with significant CAD have been found to have significantly higher urinary levels of 8-iso-PGF2α compared to individuals with minimal or no CAD.[8] In one study, the odds ratio for CAD in the highest tertile of urinary 8-iso-PGF2α was 7.39 compared to the lowest tertile.[8]

-

Hypertension: Elevated 8-iso-PGF2α has been linked to hypertension, likely due to its vasoconstrictive properties.[12]

| Disease State | Matrix | 8-iso-PGF2α Level (Cases) | 8-iso-PGF2α Level (Controls) | Fold Change | Reference |

| Significant CAD | Urine | 9.2 ng/mg creatinine | 6.0 ng/mg creatinine | 1.53 | [8] |

| Coronary Heart Disease | Urine | 139 pmol/mmol creatinine | 77 pmol/mmol creatinine | 1.81 | [9] |

| End-Stage Renal Disease (HD) | Plasma | 389.8 ± 148.3 pg/mL | - | - | |

| End-Stage Renal Disease (CAPD) | Plasma | 254.3 ± 76.6 pg/mL | - | - |

Neurodegenerative Diseases

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases.

-

Alzheimer's Disease: Studies have shown a significant association between higher urinary 8-iso-PGF2α levels and an increased risk of all-cause dementia and Alzheimer's disease.[13][14] Participants in the top tertile of 8-iso-PGF2α levels had a 45% increased risk of all-cause dementia.[14]

-

Traumatic Brain Injury (TBI): Interstitial levels of 8-iso-PGF2α in the brain are markedly higher after severe TBI compared to levels in plasma or cerebrospinal fluid, suggesting localized oxidative stress.[3]

| Disease State | Matrix | 8-iso-PGF2α Level (Cases vs. Controls) | Key Finding | Reference |

| All-Cause Dementia | Urine | Top vs. Bottom Tertile | 45% increased risk | [14] |

| Severe TBI | Brain Microdialysate | Markedly higher than plasma/CSF | Localized oxidative stress | [3] |

Respiratory Diseases

8-iso-PGF2α is implicated in the pathophysiology of several respiratory conditions.[4][15][16][17]

-

Asthma: Urinary 8-iso-PGF2α concentrations are significantly higher in patients with non-eosinophilic asthma compared to those with eosinophilic asthma.[17]

-

Community-Acquired Pneumonia (CAP): Higher serum 8-iso-PGF2α levels on admission are associated with increased disease severity, longer hospital stays, and a higher risk of death in patients with CAP.[15]

-

Interstitial Lung Diseases: Patients with fibrosing alveolitis have approximately 5-fold higher concentrations of 8-epi-PGF2α in bronchoalveolar lavage (BAL) fluid compared to normal subjects.[4]

| Disease State | Matrix | 8-iso-PGF2α Level (Cases) | 8-iso-PGF2α Level (Controls) | Fold Change | Reference |

| Fibrosing Alveolitis (CFA) | BAL Fluid | 47.4 ± 7.0 pg/mL | 9.6 ± 0.8 pg/mL | ~4.9 | [4] |

| Fibrosing Alveolitis (FASSc) | BAL Fluid | 43.2 ± 3.3 pg/mL | 9.6 ± 0.8 pg/mL | ~4.5 | [4] |

| Sarcoidosis | BAL Fluid | 12.0 ± 0.70 pg/mL | 9.6 ± 0.8 pg/mL | ~1.25 | [4] |

Metabolic Diseases

Oxidative stress plays a crucial role in the development and progression of metabolic disorders.

-

Type 2 Diabetes Mellitus (T2DM): Patients with T2DM, particularly those with poor glycemic control, have significantly elevated levels of 8-iso-PGF2α.[6] One study found that an 8-iso-PGF2α cut-off of 113.8 pg/mL showed 100% sensitivity and specificity for predicting oxidative stress associated with poor glycemic control.[6]

| Disease State | Matrix | 8-iso-PGF2α Level (Cases vs. Controls) | Key Finding | Reference |

| Type 2 Diabetes (Poor Control) | Serum | Significantly increased | High diagnostic accuracy for OS | [6] |

Cancer

The role of 8-iso-PGF2α in cancer is complex and appears to vary depending on the cancer type.

-

Breast Cancer: Serum levels of 8-iso-PGF2α are significantly higher in breast cancer patients (57.92 pg/mL) compared to those with benign tumors (18.89 pg/mL) and healthy individuals (4.02 pg/mL).[18][19] It has been proposed as a potential non-invasive biomarker for the early detection of breast cancer.[19][20]

-

Prostate Cancer: Urinary levels of 8-iso-PGF2α were found to be twice as high in prostate cancer patients compared to control subjects.[21]

-

Colitis-Associated Colorectal Cancer: Urinary 8-iso-PGF2α and its metabolite were significantly increased in the carcinogenesis phase in a mouse model.[22]

-

Superficial Bladder Cancer: In contrast, 8-iso-PGF2α release was significantly reduced in superficial bladder cancer tissue compared to healthy bladder mucosa.[23]

| Disease State | Matrix | 8-iso-PGF2α Level (Cases) | 8-iso-PGF2α Level (Controls/Benign) | Reference |

| Breast Cancer | Serum | 57.92 pg/mL | 18.89 pg/mL (Benign), 4.02 pg/mL (Healthy) | [18][19] |

| Prostate Cancer | Urine | 218.11 ± 110.82 pg/mg creatinine | 103.38 ± 32.18 ng/mg creatinine | [21] |

Experimental Protocols for Measuring 8-iso-PGF2α

Accurate and reliable quantification of 8-iso-PGF2α is crucial for its use as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, relatively high-throughput, and cost-effective method for measuring 8-iso-PGF2α.[7][12][24][25] Commercial kits are readily available. The principle is typically a competitive immunoassay.

General Protocol (based on competitive ELISA):

-

Plate Preparation: A microtiter plate is pre-coated with a capture antibody against 8-iso-PGF2α or with 8-iso-PGF2α antigen itself.[24]

-

Sample/Standard Addition: Standards of known 8-iso-PGF2α concentration and unknown samples are added to the wells.[24]

-

Competitive Binding: A fixed amount of biotinylated 8-iso-PGF2α or a specific anti-8-iso-PGF2α antibody is added. This competes with the 8-iso-PGF2α in the sample/standard for binding to the coated plate.[24] The plate is incubated.[24]

-

Washing: The plate is washed to remove unbound reagents.[24]

-

Detection: An enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is added, which binds to the biotinylated molecules.[24]

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[24]

-

Stopping the Reaction: The reaction is stopped with an acid solution.

-

Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of 8-iso-PGF2α in the samples is inversely proportional to the color intensity and is determined by comparison to the standard curve.[24]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold-standard analytical method for the quantification of 8-iso-PGF2α due to its high specificity and sensitivity.[26][27][28] It can distinguish 8-iso-PGF2α from its isomers, which can be a limitation of some immunoassays.[27]

General Protocol:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

An internal standard (e.g., 8-iso-PGF2α-d4) is added to the biological sample (e.g., urine, plasma).[29][30]

-

The sample is acidified (e.g., with HCl).[29]

-

The sample is loaded onto an SPE cartridge (e.g., Oasis HLB).[29]

-

The cartridge is washed with solutions of increasing organic content to remove interfering substances.[29]

-

8-iso-PGF2α is eluted with a solvent mixture (e.g., methanol containing NH4OH).[29]

-

The eluate is often evaporated to dryness and reconstituted in the mobile phase.[31]

-

-

Liquid Chromatography (LC) Separation:

-

The extracted sample is injected into an HPLC or UHPLC system.

-

Separation is typically achieved on a C18 reversed-phase column.[30][32]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium hydroxide) and an organic component (e.g., acetonitrile) is used to separate 8-iso-PGF2α from other molecules.[29]

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, typically using a heated electrospray ionization (HESI) source in negative ion mode.[28][31]

-

The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode.

-

The precursor ion for 8-iso-PGF2α (m/z 353.2) is selected in the first quadrupole.[28][29]

-

The precursor ion is fragmented in the collision cell.

-

A specific product ion (e.g., m/z 193.1) is monitored in the third quadrupole.[28][29]

-

The same process is performed for the internal standard (e.g., precursor m/z 357.2 → product m/z 197.2 for 8-iso-PGF2α-d4).[28][29]

-

-

Quantification:

-

The concentration of 8-iso-PGF2α is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[31]

-

Conclusion

The measurement of 8-iso-PGF2α provides a powerful tool for investigating the role of oxidative stress in a wide array of physiological and pathological processes. Its established association with numerous diseases highlights its potential as a clinical biomarker for risk assessment, diagnosis, and monitoring of therapeutic efficacy. While both ELISA and LC-MS/MS are valuable techniques for its quantification, the choice of method should be guided by the specific research question, required specificity, and available resources. For distinguishing the contributions of oxidative stress versus inflammation, concurrent measurement of PGF2α and calculation of the 8-iso-PGF2α/PGF2α ratio is recommended. As research continues to unravel the complex roles of oxidative stress in health and disease, the measurement of 8-iso-PGF2α will undoubtedly remain a cornerstone of investigations in this field.

References

- 1. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interstitial F(2)-isoprostane 8-iso-PGF(2α) as a biomarker of oxidative stress after severe human traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Reinterpreting the best biomarker of oxidative stress: The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jcdr.net [jcdr.net]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urinary 8-iso-prostaglandin F2alpha as a risk marker in patients with coronary heart disease: a matched case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-iso-prostaglandin F2alpha as a risk marker in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Measurement of 8-iso-prostaglandin F2alpha in biological fluids as a measure of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Associations of urinary 8-iso-prostaglandin F2α levels with all-cause dementia, Alzheimer's disease, and vascular dementia incidence: results from a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Serum 8-iso-PGF2α Predicts the Severity and Prognosis in Patients With Community-Acquired Pneumonia: A Retrospective Cohort Study [frontiersin.org]

- 16. Induced sputum 8-isoprostane concentrations in inflammatory airway diseases. | Semantic Scholar [semanticscholar.org]

- 17. 8-Iso-prostaglandin F2α as a biomarker of type 2 low airway inflammation and remodeling in adult asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Role of Prostaglandins in Different Types of Cancer | MDPI [mdpi.com]

- 19. Evaluation of the Diagnostic and Predicative Values of 8-Iso-Prostaglandin F2α as a Biomarker of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

- 21. mdpi.com [mdpi.com]

- 22. Urinary 8-iso PGF2α and 2,3-dinor-8-iso PGF2α can be indexes of colitis-associated colorectal cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Human 8-iso-PGF2 alpha ELISA Kit (A73969) [antibodies.com]

- 25. Human 8-iso-PGF2α(8-isoprostane) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 26. kb.osu.edu [kb.osu.edu]

- 27. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 2.5. Measurement of 8-iso-PGF2α by LC-MS/MS [bio-protocol.org]

- 30. frontiersin.org [frontiersin.org]

- 31. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

A Technical Guide to 8-Iso-Prostaglandin F2α-d4: Procurement and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of 8-iso-prostaglandin F2α-d4 (8-iso-PGF2α-d4), a deuterated analog of the prominent biomarker of oxidative stress, 8-iso-prostaglandin F2α. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering detailed supplier information, experimental protocols, and visual representations of relevant biological pathways and workflows.

Supplier and Purchasing Information for 8-Iso-PGF2a-d4

The procurement of high-quality internal standards is paramount for accurate and reproducible experimental results. 8-iso-PGF2α-d4 is available from several reputable suppliers. The following table summarizes key quantitative data to facilitate a comparative assessment for purchasing decisions.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Cayman Chemical | 316350 | ≥99% deuterated forms (d1-d4) | 25 µg, 50 µg, 100 µg | $199 (25 µg), $378 (50 µg), $716 (100 µg)[1] |

| Clearsynth | CS-EC-00098 | Information not readily available | Inquire for details | Inquire for details |

| MedChemExpress | HY-113209S | Information not readily available | Inquire for details | Inquire for details |

| Santa Cruz Biotechnology | sc-220675 | ≥99% deuterated product | Inquire for details | Inquire for details |

| Cambridge Bioscience | CAY316350-25 ug | ≥99% deuterated forms (d1-d4) | 25 µg | Inquire for details[2] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Quantification of 8-iso-PGF2α using 8-iso-PGF2α-d4

8-iso-PGF2α-d4 is primarily utilized as an internal standard in mass spectrometry-based and immunoassay methods for the accurate quantification of endogenous 8-iso-PGF2α in various biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of 8-iso-PGF2α. The use of a stable isotope-labeled internal standard like 8-iso-PGF2α-d4 is crucial to correct for matrix effects and variations in sample preparation and instrument response.

Methodology:

-

Sample Preparation:

-

To a biological sample (e.g., plasma, urine, tissue homogenate), add a known amount of 8-iso-PGF2α-d4 solution.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the isoprostanes.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample into a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Monitor the specific precursor-to-product ion transitions for both 8-iso-PGF2α and 8-iso-PGF2α-d4.

-

Quantify the endogenous 8-iso-PGF2α concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

While LC-MS/MS is considered the gold standard, competitive ELISA kits are also available for the quantification of 8-iso-PGF2α. In this context, 8-iso-PGF2α-d4 can be used to validate the accuracy and recovery of the ELISA method.

Methodology:

-

Assay Principle: A known amount of 8-iso-PGF2α is coated onto the microplate wells. The sample containing unknown amounts of 8-iso-PGF2α and a fixed amount of enzyme-conjugated 8-iso-PGF2α are added. The unlabeled and enzyme-conjugated 8-iso-PGF2α compete for binding to a limited amount of primary antibody.

-

Procedure:

-

Prepare standards and samples.

-

Add the primary antibody and the enzyme-conjugated 8-iso-PGF2α to the wells.

-

Add the standards or samples to the wells and incubate.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: The concentration of 8-iso-PGF2α in the sample is inversely proportional to the signal intensity and is determined by comparison with a standard curve.

Visualizing Key Pathways and Processes

Formation and Signaling of 8-iso-Prostaglandin F2α

8-iso-PGF2α is formed from the peroxidation of arachidonic acid via two primary pathways: a non-enzymatic, free radical-catalyzed pathway and an enzymatic pathway involving cyclooxygenase (COX) enzymes.[3][4] Once formed, 8-iso-PGF2α can exert its biological effects by acting as a ligand for the thromboxane A2 receptor (TP receptor).[1][5][6]

Caption: Formation and signaling pathway of 8-iso-PGF2α.

Experimental Workflow: From Procurement to Data Analysis

The successful use of 8-iso-PGF2α-d4 as an internal standard requires a systematic workflow, from initial procurement to final data analysis.

Caption: A typical workflow for using 8-iso-PGF2α-d4.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 8-iso Prostaglandin F2α-d4 - Cayman Chemical [bioscience.co.uk]

- 3. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Biomarker: An In-depth Technical Guide to the Discovery and Measurement of Isoprostanes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of isoprostanes in 1990 marked a paradigm shift in the assessment of oxidative stress, providing a reliable and specific window into lipid peroxidation in vivo. This technical guide delves into the history of their discovery, the evolution of their measurement, and the signaling pathways they modulate. We provide a comprehensive overview of the seminal and current analytical methodologies, including detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzyme-linked immunosorbent assays (ELISA). Quantitative data is summarized in comparative tables to aid in method selection. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of isoprostane biology and analysis.

A Historical Perspective: The Unveiling of Isoprostanes

Prior to 1990, the in vivo measurement of lipid peroxidation was fraught with challenges due to the lack of specific and reliable biomarkers. The landscape changed dramatically with the groundbreaking work of L. Jackson Roberts and Jason D. Morrow at Vanderbilt University.[1] They identified a series of prostaglandin-like compounds formed in vivo from the free-radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[1][2] These novel compounds were named "isoprostanes" due to their isomeric similarity to prostaglandins.[2][3] Specifically, the first class discovered were F2-isoprostanes, isomers of prostaglandin F2α.[2][3]

This discovery was pivotal for several reasons. Firstly, it provided a direct and quantifiable product of lipid peroxidation, offering a more accurate assessment of oxidative stress than previously available methods.[4] Secondly, the formation of isoprostanes was found to increase in proportion to the level of oxidative stress, establishing them as sensitive biomarkers.[5] The initial studies primarily focused on 15-F2t-IsoP (previously known as 8-iso-PGF2α), which was one of the most abundant isomers and for which an authentic standard was available.[6] Over the past three decades, research has expanded to include a diverse family of isoprostanes derived from various polyunsaturated fatty acids, each with distinct biological activities.[2][3]

The Isoprostane Formation Pathway

Isoprostanes are formed in situ from arachidonic acid esterified in phospholipids within cell membranes. The process is initiated by the abstraction of a hydrogen atom from arachidonic acid by a free radical, leading to the formation of a lipid peroxyl radical. This radical then undergoes a series of cyclization and oxygenation steps to form endoperoxide intermediates, which are subsequently reduced to form the stable F2-isoprostanes. These are then cleaved from the phospholipid backbone by phospholipases and released into circulation.

Methodologies for Isoprostane Measurement: An Evolution of Precision

The quantification of isoprostanes has evolved significantly since their discovery, with advancements leading to increased sensitivity, specificity, and throughput. The three primary analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Gas Chromatography-Mass Spectrometry (GC-MS)

The original "gold standard" for isoprostane measurement, GC-MS, is a highly accurate and sensitive technique. It requires extensive sample purification and chemical derivatization to make the isoprostanes volatile for gas-phase analysis.

-

Sample Collection and Storage: Collect biological fluids (plasma, urine) or tissues and immediately freeze at -80°C to prevent ex vivo oxidation. The addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended.[7]

-

Lipid Extraction: Homogenize tissue samples in a chloroform:methanol solution (e.g., Folch solution) containing BHT. For plasma or urine, acidify to pH 3 before extraction.

-

Hydrolysis (for total isoprostane measurement): To measure both free and esterified isoprostanes, the lipid extract is subjected to alkaline hydrolysis (saponification) using potassium hydroxide (KOH) to release the isoprostanes from phospholipids.[7]

-

Solid-Phase Extraction (SPE): The sample is then purified using a C18 solid-phase extraction cartridge to remove interfering substances.

-

Thin-Layer Chromatography (TLC) Purification: Further purification is achieved using TLC to isolate the F2-isoprostane fraction.

-

Derivatization: The purified isoprostanes are converted to volatile derivatives. This is a two-step process:

-

Pentafluorobenzyl (PFB) ester formation: The carboxyl group is esterified with PFB bromide to enhance sensitivity for negative ion chemical ionization (NICI).[7]

-

Trimethylsilyl (TMS) ether formation: The hydroxyl groups are converted to TMS ethers using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

-

-

GC-MS Analysis:

-

Gas Chromatography: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-1701). A temperature program is used to separate the different isoprostane isomers.[7]

-

Mass Spectrometry: The separated compounds are detected by a mass spectrometer operating in NICI mode. Quantification is achieved by selected ion monitoring (SIM) of the characteristic ions of the isoprostane derivatives and a deuterated internal standard.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for many laboratories due to its high specificity, sensitivity, and reduced sample preparation time compared to GC-MS, as it does not require derivatization.[3][8]

-

Sample Preparation: Similar to GC-MS, samples are collected and stored at -80°C. For total isoprostane measurement, alkaline hydrolysis is performed.[3]

-

Solid-Phase Extraction (SPE): Samples are purified using SPE cartridges (e.g., C18 or polymeric weak anion exchange).[3][9]

-

LC-MS/MS Analysis:

-

Liquid Chromatography: The purified sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separation is achieved on a reverse-phase C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile).[3][10]

-

Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for the target isoprostane and its stable isotope-labeled internal standard.[3][10]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits offer a high-throughput and cost-effective method for isoprostane measurement, making them suitable for large-scale clinical studies.[1][7] However, they can be prone to cross-reactivity with other structurally similar compounds, potentially leading to an overestimation of isoprostane concentrations.[5]

-

Sample Preparation: Depending on the kit and sample type, samples may be assayed directly after dilution or may require purification via SPE. For total isoprostane measurement in urine, enzymatic hydrolysis with β-glucuronidase is often recommended.[1][11] For plasma or tissue, alkaline hydrolysis may be necessary.[7]

-

Assay Procedure:

-

A 96-well plate is pre-coated with an antibody specific for the target isoprostane (e.g., 8-isoprostane).

-

Standards and samples are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated isoprostane (e.g., horseradish peroxidase-labeled 8-isoprostane).

-

During incubation, the free isoprostane in the sample and the enzyme-conjugated isoprostane compete for binding to the antibody on the plate.

-

The plate is washed to remove unbound reagents.

-

A substrate solution is added, which reacts with the enzyme on the bound conjugate to produce a colored product.

-

The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of isoprostane in the sample.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of isoprostane in the samples is then determined by interpolating their absorbance values on the standard curve.[1][7]

Quantitative Comparison of Measurement Methods

The choice of analytical method depends on the specific research question, sample type, required sensitivity, and available resources. The following tables summarize key quantitative parameters for the different methods.

Table 1: Comparison of Isoprostane Measurement Methodologies

| Feature | GC-MS | LC-MS/MS | ELISA |

| Principle | Gas chromatography separation followed by mass spectrometric detection of derivatized analytes. | Liquid chromatography separation followed by tandem mass spectrometric detection. | Competitive immunoassay based on antibody-antigen binding. |

| Specificity | High | Very High | Moderate to High (potential for cross-reactivity) |

| Sensitivity | High | Very High | High |

| Sample Prep | Extensive (extraction, hydrolysis, purification, derivatization) | Moderate (extraction, hydrolysis, purification) | Minimal to Moderate (dilution, optional purification/hydrolysis) |

| Throughput | Low | Moderate | High |

| Cost | High (instrumentation and reagents) | High (instrumentation and reagents) | Low to Moderate (reagents) |

| "Gold Standard" | Historically considered the gold standard. | Increasingly becoming the new gold standard. | Useful for large screening studies. |

Table 2: Performance Characteristics of Isoprostane Measurement Methods

| Parameter | GC-MS | LC-MS/MS | ELISA |

| Limit of Detection (LOD) | ~1-10 pg/mL | ~0.8 - 17.6 pg/mL[9][12][13] | ~1 - 29 pg/mL[8][14][15] |

| Limit of Quantification (LOQ) | ~5-25 pg/mL | ~2.5 - 29.3 pg/mL[12][13] | Varies by kit |

| Linear Range | Wide | Wide (e.g., 25 pg/mL to 500 ng/mL)[12] | Narrower (e.g., 4.9 - 3,000 pg/mL)[8] |

| Intra-assay CV (%) | < 10% | < 2% - 10%[13][16] | < 10%[9] |

| Inter-assay CV (%) | < 15% | < 2% - 10%[13][16] | < 15%[9] |

| Recovery (%) | Variable, depends on extraction efficiency | ~55% - 106.7%[13][16] | Variable, often improved with sample purification |

CV = Coefficient of Variation. Values are approximate and can vary depending on the specific protocol, instrument, and laboratory.

Isoprostane Signaling Pathways: Beyond Biomarkers

Isoprostanes are not merely passive markers of oxidative stress; they are also potent bioactive molecules that can elicit a range of cellular responses, primarily through the activation of the thromboxane A2 receptor (TXAR), also known as the TP receptor.[2][17]

Activation of the G-protein coupled TXAR by isoprostanes initiates several downstream signaling cascades. One major pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[6][18] This pathway has been implicated in various cellular processes, including vasoconstriction and the inhibition of angiogenesis.[6][17]

Furthermore, isoprostane-mediated TXAR activation can lead to the stimulation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[19] These kinases are involved in regulating cell proliferation, inflammation, and apoptosis.

Isoprostanes can also modulate the levels of intracellular second messengers. For instance, they have been shown to increase inositol trisphosphate (IP3) levels, suggesting the involvement of the Gq protein pathway, and decrease cyclic AMP (cAMP) levels, indicating coupling to the Gi protein pathway.[19]

Conclusion and Future Directions

The discovery of isoprostanes has revolutionized the field of free radical research, providing an invaluable tool for assessing oxidative stress in a multitude of physiological and pathological conditions. The continuous refinement of analytical techniques, from the pioneering GC-MS methods to the high-throughput LC-MS/MS and ELISA platforms, has enabled researchers to explore the role of lipid peroxidation in human health and disease with unprecedented accuracy and precision.

Beyond their utility as biomarkers, the elucidation of isoprostane-mediated signaling pathways has opened new avenues for understanding the molecular mechanisms of oxidative injury and for the development of novel therapeutic strategies. Future research will likely focus on dissecting the specific roles of different isoprostane isomers, further characterizing their receptor interactions, and exploring their utility as targets for pharmacological intervention in diseases with an oxidative stress component. This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate the complexities of isoprostane measurement and biology, and to contribute to the advancement of this exciting field.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoprostanes: Biomarkers for Oxidative Stress | F2 Isoprostanes | Oxford Biomedical Research [oxfordbiomed.com]

- 6. Pathophysiology of isoprostanes in the cardiovascular system: implications of isoprostane-mediated thromboxane A2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. salimetrics.com [salimetrics.com]

- 10. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oxfordbiomed.com [oxfordbiomed.com]

- 12. eaglebio.com [eaglebio.com]

- 13. frontiersin.org [frontiersin.org]

- 14. caymanchem.com [caymanchem.com]

- 15. 8 isoprostane ELISA Kit (ab175819) | Abcam [abcam.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. raybiotech.com [raybiotech.com]

- 18. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oxfordbiomed.com [oxfordbiomed.com]

Methodological & Application

Application Note: Quantification of 8-iso-Prostaglandin F2α in Human Plasma

Introduction

8-iso-Prostaglandin F2α (8-iso-PGF2α), an isoprostane produced from the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, is widely regarded as a gold-standard biomarker for assessing oxidative stress in vivo[1][2][3]. Its levels are elevated in various conditions associated with oxidative damage, including atherosclerosis, carcinogenesis, and neurodegenerative diseases[4]. Accurate and precise quantification of 8-iso-PGF2α in human plasma is crucial for researchers, scientists, and drug development professionals to understand disease mechanisms, evaluate antioxidant therapies, and monitor patient health. This document provides detailed protocols for the quantification of 8-iso-PGF2α in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), along with critical sample handling procedures and comparative data.

Overview of Analytical Methods

The primary methods for quantifying 8-iso-PGF2α include mass spectrometry-based techniques (LC-MS/MS and GC-MS) and immunoassays (ELISA). LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, allowing for the differentiation of 8-iso-PGF2α from its isomers[1][5]. ELISA offers a high-throughput and more accessible alternative, though it can be susceptible to cross-reactivity[1][6].

| Feature | LC-MS/MS | ELISA |

| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with colorimetric detection. |

| Specificity | Very High (can resolve isomers)[1][5]. | Moderate to High (potential for cross-reactivity)[6]. |

| Sensitivity | High (LOD in low pg/mL range)[3][5]. | High (LOD in low pg/mL range)[7][8]. |

| Throughput | Moderate (e.g., >50 samples/day)[1][9]. | High. |

| Cost | High (instrumentation and maintenance). | Low to Moderate. |

| Sample Prep | Requires extraction (LLE or SPE)[1][10]. | Can be direct or require purification[6][7]. |

Critical Step: Plasma Sample Collection and Handling

One of the most significant challenges in measuring 8-iso-PGF2α is the potential for artifact formation through spontaneous oxidation of arachidonic acid ex vivo[5]. Strict adherence to proper collection and handling procedures is mandatory.

Protocol:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin[11].

-

Immediate Chilling: Place the blood collection tubes on ice immediately.

-

Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C to separate the plasma[11].

-

Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to clean polypropylene tubes.

-

Storage: For immediate analysis, store plasma at 4°C. For long-term storage, aliquot the plasma and store at -80°C to avoid repeated freeze-thaw cycles[6][11]. Storing at -20°C has been shown to potentially increase isoprostane levels over 50-fold and should be avoided[5].

Method 1: Quantification by LC-MS/MS

This protocol details a validated method using a modified liquid-liquid extraction (LLE) for sample cleanup, followed by analysis with a triple quadrupole mass spectrometer[1][9]. This method measures the free 8-iso-PGF2α.

Experimental Protocol

1. Materials and Reagents:

-

8-iso-PGF2α analytical standard (Sigma-Aldrich or equivalent)[1].

-

8-iso-PGF2α-d4 (deuterated internal standard, IS) (Sigma-Aldrich or equivalent)[1].

-

Methanol (HPLC Grade)[1].

-

Ethyl ethanoate (Ethyl Acetate)[1].

-

Sodium phosphate monobasic (NaH₂PO₄)[1].

-

Human plasma (drug-free, for calibration curve and QCs)[1].

-

15 mL polypropylene centrifuge tubes.

-

Nitrogen evaporator.

-

LC-MS/MS system with a C18 column and electrospray ionization (ESI) source[1][9].

2. Preparation of Solutions:

-

Analyte & IS Stock Solutions: Prepare 1.0 mg/L stock solutions of 8-iso-PGF2α and 8-iso-PGF2α-d4 in 50% methanol[1].

-

Working Standards: Prepare working solutions for the calibration curve (CC) and quality control (QC) samples by diluting the stock solution in 50% methanol[1].

-

NaH₂PO₄ Solution: Prepare a pre-saturated solution of NaH₂PO₄ in water[1][9].

3. Sample Preparation (Liquid-Liquid Extraction):

-

To a 15 mL sample tube, add 500 µL of human plasma (unknown sample, CC, or QC)[1].

-

Add 100 µL of the internal standard solution (e.g., 10 µg/L 8-iso-PGF2α-d4) and vortex for 1 minute[1].

-

Add 500 µL of pre-saturated NaH₂PO₄ solution and 4.0 mL of ethyl ethanoate[1].

-

Vortex the sample intensively for 6 minutes[1].

-

Centrifuge for 10 minutes at 2500 x g. Three layers should form: an upper organic layer, a middle layer of precipitated proteins, and a lower aqueous layer[1][9].

-

Carefully transfer the upper organic layer to a new tube[1].

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C[1].

-

Reconstitute the dry residue in 100 µL of 50% methanol-water solution for injection into the LC-MS/MS system[1].

4. LC-MS/MS Analysis:

-

Ionization: Heated Electrospray Ionization (HESI), negative mode[1].

-

Spray Voltage: -4000 V[1].

-

Source Temperature: 400°C[1].

-

Detection Mode: Selected Reaction Monitoring (SRM)[1].

-

SRM Transitions:

-

Collision Gas: Argon[1].

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

-

Determine the concentration of 8-iso-PGF2α in unknown samples by interpolating their peak area ratios from the calibration curve.

Method 2: Quantification by Competitive ELISA

This protocol utilizes an immunoaffinity purification (IAP) step prior to a standard competitive ELISA. This sample preparation method has been shown to yield superior recovery and precision for plasma samples compared to other methods like solid-phase extraction[6][12].

Experimental Protocol

1. Materials and Reagents:

-

8-iso-PGF2α ELISA Kit (e.g., from Cayman Chemical, Abcam, ELK Biotechnology)[7][8]. The kit typically includes a pre-coated plate, standards, detection antibody, conjugate, substrate, wash buffer, and stop solution.

-

Polyclonal goat 8-iso-PGF2α antibody (for IAP step)[6].

-

30 kDa molecular weight cut-off filters[12].

-

Ethyl acetate[6].

-

0.15 M NaCl solution[6].

-

Microplate reader capable of measuring absorbance at 450 nm[7].

2. Sample Preparation (Immunoaffinity Purification):

-

Deproteinize 200 µL of plasma with ice-cold acidified methanol/isopropanol mixture[12].

-

Vortex and centrifuge at high speed (e.g., 9,800 rpm) for 10 minutes[12].

-

Collect the supernatant and evaporate under a gentle stream of nitrogen to a final volume of 200 µL[6].

-

Add 200 µL of ethyl acetate, vortex, and collect the upper organic layer. Repeat this extraction three times[6].

-

Combine the ethyl acetate layers and evaporate to dryness under nitrogen[6].

-

Reconstitute the extract with 200 µL of 0.15 M NaCl solution[6].

-

Add 3 µg of a polyclonal goat 8-iso-PGF2α antibody to the reconstituted sample to form an antibody-isoprostane complex[6].

-

Pass the mixture through a 30 kDa molecular weight cut-off filter by centrifugation to capture the antibody-isoprostane complex, while smaller contaminants pass through[12].

-

Wash the filter and then elute the purified 8-iso-PGF2α for use in the ELISA.

3. ELISA Procedure (General Steps):

-

Prepare standards and samples according to the kit manufacturer's instructions.

-

Add 50 µL of standards and purified samples to the appropriate wells of the pre-coated microplate[7].

-

Immediately add 50 µL of the Biotinylated Detection Antibody or Alkaline Phosphatase (AP)-conjugated antigen to each well[7].

-

Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 45 minutes at 37°C)[7].

-

Wash the wells multiple times with the provided Wash Buffer[7].

-

Add the HRP-Streptavidin conjugate or pNpp substrate and incubate[7].

-

Add the Stop Solution to terminate the reaction. The color will typically change from blue to yellow[7].

-

Read the optical density (O.D.) at 450 nm (or 405 nm for AP substrates) using a microplate reader[7].

4. Data Analysis:

-

Generate a standard curve by plotting the O.D. of each standard against its known concentration. The relationship will be inverse.

-

Calculate the concentration of 8-iso-PGF2α in the samples by comparing their O.D. to the standard curve[8].

Quantitative Data Summary

Table 1: Validation Parameters for LC-MS/MS Method Data from a study using modified liquid-liquid extraction.

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 5.0 µg/L (100 - 5000 pg/mL) | [1] |

| Correlation (R²) | > 0.996 | [1] |

| Accuracy | 90.4% - 113.9% | [1] |

| Precision (CV%) | < 7% | [1] |

| Lower Limit of Quantitation | 0.1 µg/L (100 pg/mL) | [1] |

| Run Time | 10 minutes | [1] |

Table 2: Performance of ELISA Sample Preparation Methods Comparison of recovery for plasma samples spiked with 5,000 pg/mL 8-iso-PGF2α.

| Preparation Method | Spiked Recovery (%) | Analytical Precision (RSD) | Reference |

| Immunoaffinity Purification (IAP) | 99.8% | ±5% | [6] |

| Cayman Affinity Column | >120% (overestimation) | N/A | [6] |

| Solid-Phase Extraction (SPE-C18) | >120% (overestimation) | N/A | [6] |

Table 3: Reference Ranges of 8-iso-PGF2α in Healthy Human Plasma

| Concentration Range | Method Used | Reference |

| 40 - 100 pg/mL | General (ELISA/MS) | [4][5] |

| 31.8 ± 5.5 pg/mL | EIA | [6][12] |

| 130.09 ± 31.73 pg/mL | Not Specified | [13] |

| 23.2 pg/mL (median, males) | LC-MS/MS | [14] |

| 22.1 pg/mL (median, females) | LC-MS/MS | [14] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of 8-iso-PGF2α in human plasma.

Caption: General workflow for 8-iso-PGF2α quantification in human plasma.

References

- 1. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human 8-iso-PGF2 alpha ELISA Kit (A73969) [antibodies.com]

- 8. Human 8-iso prostaglandin F2α (8-iso-PGF2a) ELISA Kit [elkbiotech.com]

- 9. dmbj.org.rs [dmbj.org.rs]

- 10. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 11. elkbiotech.com [elkbiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. Blood and urine 8-iso-PGF2α levels in babies of different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elevated plasma 8-iso-prostaglandin F2α levels in human smokers originate primarily from enzymatic instead of non-enzymatic lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 8-Iso-PGF2α-d4 in Clinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction